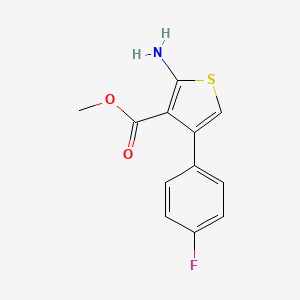
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene
描述
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene is a fluoropolymer known for its exceptional chemical resistance, thermal stability, and low friction properties. This compound is widely used in various industrial applications due to its unique characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene involves the copolymerization of hexafluoropropylene, vinylidene fluoride, and tetrafluoroethylene. The polymerization process typically occurs under high-pressure conditions in the presence of free radical initiators .
Industrial Production Methods
Industrial production of this polymer involves emulsion polymerization techniques, where the monomers are dispersed in an aqueous medium with surfactants to stabilize the emulsion. The polymerization is initiated by adding a water-soluble initiator, and the reaction is carried out at elevated temperatures and pressures .
化学反应分析
Types of Reactions
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the polymer .
Major Products Formed
The major products formed from these reactions are modified fluoropolymers with enhanced properties, such as increased hydrophilicity or improved adhesion to other materials .
科学研究应用
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its chemical inertness and stability.
Industry: Applied in the production of non-stick coatings, lubricants, and sealants.
作用机制
The mechanism of action of this polymer is primarily based on its chemical structure, which provides exceptional resistance to chemical attack and thermal degradation. The presence of fluorine atoms in the polymer backbone enhances its stability and reduces its reactivity with other substances .
相似化合物的比较
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high thermal stability.
Polyvinylidene fluoride (PVDF): Noted for its piezoelectric properties and chemical resistance.
Fluoroethylene propylene (FEP): Offers a combination of chemical resistance and flexibility.
Uniqueness
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low friction. These characteristics make it suitable for specialized applications where other fluoropolymers may not perform as effectively .
属性
CAS 编号 |
25190-89-0 |
|---|---|
分子式 |
C7H2F12 |
分子量 |
314.07 g/mol |
IUPAC 名称 |
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3F6.C2F4.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChI 键 |
XHGMOUXCWNPJHF-UHFFFAOYSA-N |
SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
规范 SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
Key on ui other cas no. |
25190-89-0 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)






